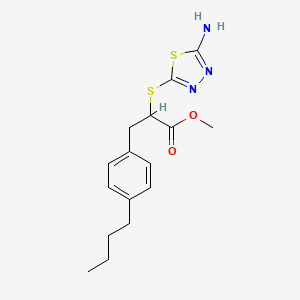
Methyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(4-butylphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(4-butylphenyl)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. This compound is also known as MTTP and has a molecular weight of 435.6 g/mol.
Aplicaciones Científicas De Investigación
MTTP has shown potential applications in various fields of scientific research. In medicinal chemistry, MTTP has been studied for its anticancer properties. Studies have shown that MTTP inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. MTTP has also been studied for its potential use as an anti-inflammatory agent. In material science, MTTP has been studied for its potential use in the synthesis of organic semiconductors.
Mecanismo De Acción
The mechanism of action of MTTP is not well understood. However, studies have shown that MTTP inhibits the activity of certain enzymes such as glycogen synthase kinase-3β (GSK-3β) and histone deacetylases (HDACs). Inhibition of these enzymes leads to the induction of apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
MTTP has been shown to have various biochemical and physiological effects. In cancer cells, MTTP induces apoptosis and cell cycle arrest. MTTP has also been shown to inhibit the migration and invasion of cancer cells. In addition, MTTP has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MTTP in lab experiments is its high purity. MTTP can be easily purified using column chromatography, which ensures that the compound is free from impurities. However, one of the limitations of using MTTP in lab experiments is its low solubility in water. This can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on MTTP. One area of research is the development of MTTP as a potential anticancer agent. Further studies are needed to determine the optimal dosage and administration of MTTP in cancer patients. Another area of research is the synthesis of new derivatives of MTTP with improved solubility and bioavailability. In addition, further studies are needed to determine the mechanism of action of MTTP and its potential use in other fields such as material science and anti-inflammatory therapy.
Conclusion:
In conclusion, MTTP is a chemical compound with potential applications in various fields of scientific research. The synthesis method of MTTP involves the reaction between 5-amino-1,3,4-thiadiazol-2-thiol and 3-(4-butylphenyl)propanoic acid in the presence of methyl chloroformate. MTTP has been studied for its potential use as an anticancer agent and anti-inflammatory agent. The mechanism of action of MTTP is not well understood, but it has been shown to inhibit the activity of certain enzymes such as GSK-3β and HDACs. MTTP has several advantages and limitations for lab experiments, and there are several future directions for research on MTTP.
Métodos De Síntesis
The synthesis of MTTP involves the reaction between 5-amino-1,3,4-thiadiazol-2-thiol and 3-(4-butylphenyl)propanoic acid in the presence of methyl chloroformate. The reaction is carried out in a solvent such as dichloromethane or chloroform. The resulting product is purified using column chromatography to obtain pure MTTP. The yield of the reaction is typically around 50-60%.
Propiedades
IUPAC Name |
methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-(4-butylphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S2/c1-3-4-5-11-6-8-12(9-7-11)10-13(14(20)21-2)22-16-19-18-15(17)23-16/h6-9,13H,3-5,10H2,1-2H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSPMOGEDUGEAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CC(C(=O)OC)SC2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(4-butylphenyl)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(7,8-Dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2683036.png)
![Dimethyl 5-(3,5-dichlorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2683038.png)
![N-(4-methoxyphenyl)-6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B2683041.png)
![N-[(3-Phenylcyclobutyl)methyl]prop-2-enamide](/img/structure/B2683042.png)
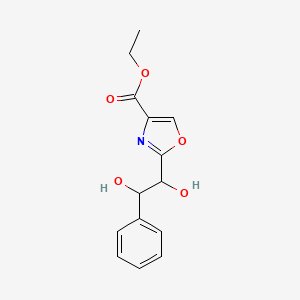
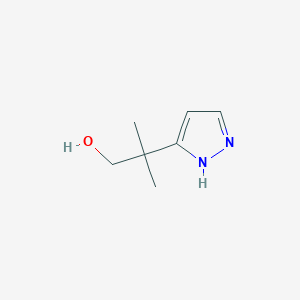
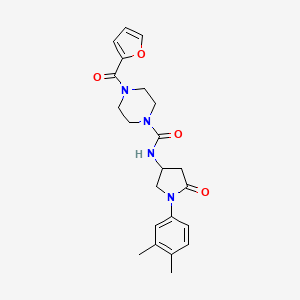
![N-(furan-2-ylmethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2683047.png)
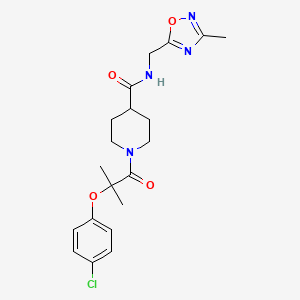
![(2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2683049.png)



